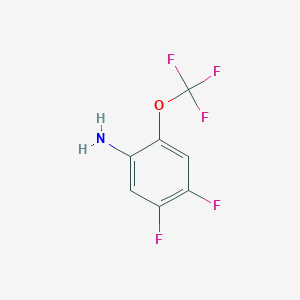

4,5-Difluoro-2-(trifluoromethoxy)aniline

説明

Chemical Classification and Structural Overview

4,5-Difluoro-2-(trifluoromethoxy)aniline belongs to the class of fluorinated aromatic amines, specifically categorized as a polysubstituted aniline derivative containing both difluoro and trifluoromethoxy functional groups. The compound represents a sophisticated example of organofluorine chemistry where multiple fluorine-containing substituents are strategically positioned on an aromatic ring system. The molecular structure features an aniline core with fluorine atoms at the 4 and 5 positions, complemented by a trifluoromethoxy group at the 2 position, creating a highly electronegative environment around the aromatic ring.

The structural arrangement of 4,5-Difluoro-2-(trifluoromethoxy)aniline demonstrates the principles of regioselective fluorine incorporation, where the positioning of fluorine substituents significantly influences the electronic properties of the molecule. Similar compounds in this class, such as 3,5-difluoro-2-(trifluoromethoxy)aniline, exhibit comparable structural motifs but with different substitution patterns that affect their reactivity profiles. The presence of five fluorine atoms within the molecular structure creates substantial electronegativity, influencing both the nucleophilicity of the amino group and the electrophilicity of the aromatic carbons.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₇H₄F₅NO |

| Molecular Weight | 213.1 g/mol |

| Fluorine Content | 5 atoms |

| Functional Groups | Primary amine, difluoro, trifluoromethoxy |

| Aromatic Substitution Pattern | 2,4,5-trisubstituted benzene |

Research on trifluoromethoxy-substituted anilines has demonstrated that these compounds undergo distinctive metalation reactions, with the site selectivity dependent on the protective groups employed on the nitrogen atom. The trifluoromethoxy group serves as both an electron-withdrawing substituent and a directing group for subsequent chemical transformations, making these compounds versatile intermediates in synthetic chemistry.

Historical Context of Fluorinated Aniline Development

The development of fluorinated anilines traces its origins to the broader evolution of organofluorine chemistry, which began with the isolation of elemental fluorine by Henri Moissan in 1886 through the electrolysis of molten potassium fluoride. The systematic study of fluorinated organic compounds gained momentum throughout the twentieth century, with particular emphasis on understanding how fluorine substitution affects molecular properties and biological activity. The synthesis of polysubstituted fluorinated anilines emerged as a specialized field within this broader context, driven by the recognition that fluorine-containing compounds often exhibit enhanced stability, altered electronic properties, and improved pharmacological profiles.

The specific development of trifluoromethoxy-substituted compounds represents a more recent advancement in organofluorine chemistry, building upon earlier work with trifluoromethyl derivatives. Early investigations into fluorinated anilines focused primarily on monofluorinated systems, but the recognition of synergistic effects from multiple fluorine substituents led to increased interest in polysubstituted variants. The introduction of trifluoromethoxy groups provided chemists with a new tool for modulating molecular properties, as these substituents combine the electron-withdrawing effects of fluorine with the steric bulk and lipophilicity characteristics of alkoxy groups.

The historical progression from simple fluorinated compounds to complex polysubstituted systems like 4,5-Difluoro-2-(trifluoromethoxy)aniline reflects the increasing sophistication of synthetic methodologies and the growing understanding of structure-activity relationships in fluorinated molecules. This evolution has been driven by demands from pharmaceutical and agrochemical industries for compounds with improved efficacy, selectivity, and metabolic stability profiles.

Significance in Organofluorine Chemistry

4,5-Difluoro-2-(trifluoromethoxy)aniline occupies a significant position within organofluorine chemistry due to its unique combination of multiple fluorine-containing substituents and its potential as a versatile synthetic intermediate. The compound exemplifies the modern approach to fluorine incorporation, where strategic placement of different fluorinated groups can create synergistic effects that enhance desired molecular properties. The presence of both difluoro and trifluoromethoxy substituents provides opportunities for diverse chemical transformations while maintaining the stability advantages associated with carbon-fluorine bonds.

Recent developments in organofluorine chemistry have emphasized the importance of trifluoromethoxylation reactions, which enable the introduction of trifluoromethoxy groups into aromatic systems. These reactions have become increasingly sophisticated, with new reagents and methodologies being developed to achieve selective trifluoromethoxylation under mild conditions. The availability of compounds like 4,5-Difluoro-2-(trifluoromethoxy)aniline as starting materials or intermediates supports these synthetic endeavors and enables access to more complex fluorinated structures.

The significance of this compound extends beyond its immediate synthetic utility to its role in advancing fundamental understanding of fluorine effects in organic molecules. The multiple fluorine substituents create a highly electronegative environment that influences molecular conformation, intermolecular interactions, and reaction pathways. Studies of such heavily fluorinated systems contribute to the broader knowledge base regarding fluorine's impact on molecular behavior and help guide the design of new fluorinated compounds with specific properties.

| Chemical Property | Impact of Fluorination |

|---|---|

| Electronic Properties | High electronegativity, electron-withdrawing effects |

| Stability | Enhanced C-F bond strength, resistance to metabolism |

| Lipophilicity | Increased due to fluorine substitution |

| Reactivity | Modified nucleophilicity and electrophilicity |

| Bioavailability | Potential for improved pharmacological properties |

Nomenclature and Identification Parameters

The systematic nomenclature of 4,5-Difluoro-2-(trifluoromethoxy)aniline follows International Union of Pure and Applied Chemistry guidelines for naming polysubstituted aromatic compounds. The base name "aniline" indicates the presence of an amino group attached to a benzene ring, while the numerical prefixes specify the positions of the substituents. The "4,5-difluoro" designation indicates fluorine atoms at positions 4 and 5 of the benzene ring, numbered relative to the amino group at position 1. The "2-(trifluoromethoxy)" component specifies the location and nature of the trifluoromethoxy substituent at position 2.

特性

IUPAC Name |

4,5-difluoro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVVCWFAQCZUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4,5-Difluoro-2-(trifluoromethoxy)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethoxy and difluoro groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

- Molecular Formula : C8H5F5N

- CAS Number : 1806389-32-1

- IUPAC Name : 4,5-Difluoro-2-(trifluoromethoxy)aniline

The biological activity of 4,5-Difluoro-2-(trifluoromethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, while the difluoro substitutions may modulate its interactions with proteins and enzymes. This compound has been shown to inhibit certain signaling pathways critical for cell proliferation and survival, making it a potential candidate for anticancer therapies.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 4,5-Difluoro-2-(trifluoromethoxy)aniline:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- It has been shown to synergistically enhance the efficacy of established chemotherapeutics in preclinical models.

-

Antimicrobial Effects :

- Preliminary investigations suggest that 4,5-Difluoro-2-(trifluoromethoxy)aniline exhibits antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its mechanism.

-

Enzyme Inhibition :

- The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of 4,5-Difluoro-2-(trifluoromethoxy)aniline on a panel of human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. Mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), ultimately triggering apoptosis through the intrinsic pathway.

Case Study: Antimicrobial Properties

A recent investigation into the antimicrobial properties of 4,5-Difluoro-2-(trifluoromethoxy)aniline revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

4,5-Difluoro-2-(trifluoromethoxy)aniline serves as a crucial building block in the synthesis of pharmaceuticals. The presence of fluorine atoms enhances the metabolic stability and bioavailability of drug candidates, making them more effective against specific biological targets. Research indicates that compounds containing fluorinated groups often exhibit improved interactions with enzymes and receptors, which is critical for therapeutic efficacy .

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for specific enzymes. The unique electronic properties conferred by the fluorine substituents enhance binding affinity to biological targets, suggesting potential applications in drug discovery aimed at diseases requiring enzyme modulation.

Structure-Activity Relationships (SAR)

Comparative Analysis

Research on structurally similar compounds has demonstrated that modifications in the aniline framework can significantly influence biological activity. For instance, the introduction of different fluorinated groups at specific positions can either enhance or diminish the potency of the resulting compounds against various pathogens . This relationship underscores the importance of understanding SAR when developing new pharmaceuticals.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of 4,5-Difluoro-2-(trifluoromethoxy)aniline can be approached through several methods involving various reagents and conditions. Typical synthetic routes may include:

- Substitution Reactions: These reactions often yield a range of functionalized derivatives, expanding the potential applications in medicinal chemistry.

- Oxidation Processes: Depending on reaction conditions, oxidation may lead to quinone formation or other complex structures .

Case Study 1: Antitubercular Activity

A study explored the SAR of salicylanilides, noting that fluorinated derivatives exhibited varying levels of antitubercular activity. The 2,4-disubstituted patterns yielded highly potent compounds, with certain difluoro derivatives showing promising results against tuberculosis bacteria .

Case Study 2: Drug Efficacy Enhancement

Research highlighted how incorporating trifluoromethoxy groups into aniline derivatives led to significant improvements in drug efficacy. Specifically, compounds with this modification demonstrated enhanced activity against cancer cell lines due to improved receptor binding capabilities .

Applications in Materials Science

Beyond medicinal applications, 4,5-Difluoro-2-(trifluoromethoxy)aniline is also being investigated for its potential use in materials science. Its unique chemical properties allow for its incorporation into polymers and coatings that require enhanced durability and resistance to environmental factors.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4,5-Difluoro-2-(trifluoromethoxy)aniline, the following table compares it with related aniline derivatives documented in recent patent literature and PubChem entries. Key differences in substituents, synthetic pathways, and applications are highlighted:

Key Observations

Substituent Effects on Reactivity :

- The trifluoromethoxy group in 4,5-Difluoro-2-(trifluoromethoxy)aniline provides milder electron withdrawal compared to trifluoromethyl (-CF₃) but offers better hydrolytic stability than boronate esters (e.g., -Bpin). This balance makes it suitable for reactions requiring controlled electron-deficient aryl intermediates .

- Halogenated analogs (e.g., 2-iodo derivatives) are preferred for Buchwald-Hartwig aminations, while boronate esters are tailored for Suzuki couplings .

Physicochemical Properties :

- Lipophilicity: The -OCF₃ group increases solubility in organic phases compared to -CF₃, which may enhance bioavailability in drug candidates .

- Acidity: The NH₂ group in 4,5-Difluoro-2-(trifluoromethoxy)aniline is less acidic than in -CF₃ analogs due to reduced electron withdrawal, affecting deprotonation kinetics in metal-catalyzed reactions .

Synthetic Utility :

- The compound’s fluorine and trifluoromethoxy substituents are advantageous in medicinal chemistry for metabolic stability and resistance to oxidative degradation .

- By contrast, pyridyl-substituted analogs (e.g., 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) exhibit enhanced π-π stacking interactions, making them valuable in kinase inhibitor design .

準備方法

General Synthetic Strategy

The preparation of 4,5-difluoro-2-(trifluoromethoxy)aniline generally follows these key steps:

- Step 1: Introduction of the trifluoromethoxy group onto a suitably fluorinated aromatic ring.

- Step 2: Nitration or other electrophilic substitution to introduce a nitro group ortho or para to the trifluoromethoxy substituent.

- Step 3: Reduction of the nitro group to the amine functionality.

Preparation of 2-Trifluoromethoxyaniline Core

A foundational method for preparing 2-trifluoromethoxyaniline, a key intermediate, involves:

- Reacting 1,2-dichloro-4-trifluoromethoxybenzene with nitrating agents (e.g., nitric acid) to introduce a nitro group.

- Subsequent catalytic amination of 1-chloro-2-trifluoromethoxybenzene with ammonia in the presence of copper(I) chloride catalyst at elevated temperatures (200–280 °C) to yield 2-trifluoromethoxyaniline.

This method is industrially valuable due to its simplicity and use of standard equipment.

Preparation of 4-(Difluoromethoxy)aniline as a Related Intermediate

A closely related compound, 4-(difluoromethoxy)aniline, is prepared by:

- Reacting 4-nitrophenol with sodium hydroxide to form sodium acetamidophenate.

- Alkylating this intermediate with monochlorodifluoromethane under alkaline conditions to produce 4-(difluoromethoxy)nitrobenzene.

- Catalytic reduction of the nitro group to an amine using a co-catalyst system of ferric oxide and activated carbon with water and hydrazine as reducing agents.

This two-step process achieves about 90% overall yield and purity above 98.5%, with advantages of low cost and low pollution, making it suitable for industrial scale-up.

Specific Considerations for 4,5-Difluoro-2-(trifluoromethoxy)aniline

While direct literature on 4,5-difluoro-2-(trifluoromethoxy)aniline is limited, the synthesis logically extends from the above methods by:

- Starting with a difluorinated aromatic precursor (e.g., 1,2-difluoro-4-trifluoromethoxybenzene).

- Applying nitration to introduce the nitro group ortho to the trifluoromethoxy substituent.

- Catalytic reduction of the nitro group to the amine.

The nitration and amination steps must be carefully controlled to avoid overreaction or displacement of fluorine atoms.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Outcome/Product | Yield/Purity |

|---|---|---|---|---|---|---|

| 1 | Nitration | 1,2-Dichloro-4-trifluoromethoxybenzene | Nitric acid (conc. or fuming) | Controlled temperature | Nitro-substituted intermediate | High (varies) |

| 2 | Catalytic amination | 1-Chloro-2-trifluoromethoxybenzene | Ammonia, Cu(I) chloride catalyst | 200–280 °C | 2-Trifluoromethoxyaniline | Industrial scale viable |

| 3 | Alkylation (for difluoromethoxy) | 4-Nitrophenol | NaOH, monochlorodifluoromethane | Alkaline conditions | 4-(Difluoromethoxy)nitrobenzene | Moderate to high |

| 4 | Catalytic reduction | Nitro-substituted intermediates | Fe2O3, activated carbon, hydrazine, water | Ambient to moderate temperature | Corresponding aniline derivative | ~90% overall yield |

Research Findings and Industrial Relevance

- The copper(I) chloride catalyzed amination is a robust method for introducing amino groups onto trifluoromethoxy-substituted aromatics, with good yields and scalability.

- The use of ferric oxide and activated carbon as co-catalysts in nitro reduction with hydrazine is an efficient and environmentally friendlier alternative to traditional metal reductions.

- The described methods achieve high purity (>98.5%) and good overall recovery (~90%), critical for pharmaceutical intermediates.

- Avoiding harsh solvents and minimizing by-products enhances industrial feasibility and reduces environmental impact.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4,5-Difluoro-2-(trifluoromethoxy)aniline, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves halogenation and coupling reactions. A critical step is the introduction of fluorine and trifluoromethoxy groups via selective electrophilic substitution or metalation. For example:

- Metalation Strategy : N-tert-butoxycarbonyl (Boc)-protected anilines undergo regioselective lithiation at positions adjacent to nitrogen when treated with tert-butyllithium. Subsequent quenching with electrophiles (e.g., trifluoromethylating agents) yields functionalized intermediates .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., with boronic esters) is used to install aryl groups. Conditions include dioxane at 110°C with Pd(OAc)₂ and phosphine ligands (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine) .

Q. Key Intermediates :

| Intermediate | Role | Reference |

|---|---|---|

| N-Boc-protected aniline | Enables regioselective metalation | |

| 4,5-Difluoro-2-iodoaniline | Halogenated precursor for coupling |

Advanced Reactivity & Selectivity

Q. Q2. How do the difluoro and trifluoromethoxy substituents influence electronic effects and regioselectivity in substitution reactions?

Q. Q3. What spectroscopic techniques are most effective for characterizing substitution patterns and purity?

Methodological Answer:

- ¹⁹F NMR : Distinguishes between trifluoromethoxy (-OCF₃, δ ≈ -55 ppm) and aromatic fluorine (δ ≈ -110 to -130 ppm) .

- LC-MS : Monitors purity and detects byproducts (e.g., dehalogenated species). Reverse-phase C18 chromatography (acetonitrile/water) is standard for purification .

- X-ray Crystallography : Resolves positional isomerism in halogenated derivatives .

Q. Typical ¹H NMR Shifts :

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -NH₂) | 6.8–7.2 | Doublet |

| -NH₂ | 4.5–5.0 | Broad singlet |

Applications in Pharmaceutical Research

Q. Q4. How is this compound utilized in drug discovery, particularly in kinase inhibitor design?

Methodological Answer: The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it a key pharmacophore in kinase inhibitors. For example:

- Imidazopyridine Derivatives : 4,5-Difluoro-2-(trifluoromethoxy)aniline serves as a precursor in synthesizing N-hydroxyimidazo[4,5-b]pyridine carboximidamides, which show promise as JAK2 inhibitors .

- Biological Target Interactions : Fluorine atoms increase binding affinity to hydrophobic kinase pockets, while -OCF₃ improves membrane permeability .

Q. Case Study :

| Application | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| JAK2 Inhibition | Imidazo[4,5-b]pyridine | 312 (M+1) |

Stability & Handling

Q. Q5. What are the decomposition pathways under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : The trifluoromethoxy group resists hydrolysis (unlike methoxy), but prolonged exposure to HCl/heat may cleave the C-O bond, releasing COF₂ .

- Basic Conditions : Amine proton abstraction can occur, leading to dimerization or oxidation. Storage under nitrogen at -20°C is recommended .

Q. Decomposition Products :

| Condition | Major Product | Mechanism |

|---|---|---|

| HCl (reflux) | 4,5-Difluoroaniline | C-O bond cleavage |

| NaOH (aqueous) | Quinone derivatives | Oxidation |

Data Contradictions & Resolution

Q. Q6. Why do reported yields vary in Suzuki-Miyaura couplings involving this compound?

Methodological Answer: Discrepancies arise from ligand choice and boronic ester reactivity. For example:

- Ligand Effects : Bulky ligands (e.g., SPhos) improve yields by suppressing β-hydride elimination .

- Boronic Ester Activation : Electron-deficient esters (e.g., pinacol boronate) require higher temperatures (110°C vs. 80°C) .

Q. Yield Optimization Table :

| Ligand | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| SPhos | 110 | 85 | |

| XPhos | 110 | 72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。